molecular formula C18H12N4O B14016280 2-([1,1'-Biphenyl]-4-yl)-3-nitrosoimidazo[1,2-a]pyrimidine CAS No. 64656-08-2

2-([1,1'-Biphenyl]-4-yl)-3-nitrosoimidazo[1,2-a]pyrimidine

Cat. No.: B14016280
CAS No.: 64656-08-2
M. Wt: 300.3 g/mol
InChI Key: UDOLSHYVAMEMAO-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidine,2-[1,1-biphenyl]-4-yl-3-nitroso- is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyrimidine,2-[1,1-biphenyl]-4-yl-3-nitroso- can be achieved through various synthetic methodologies. Common methods include multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . For instance, the use of gold nanoparticles as catalysts has been reported to facilitate the synthesis of imidazo[1,2-a]pyrimidines . Additionally, green chemistry approaches have been developed to synthesize 2-aryl-substituted imidazo[1,2-a]pyrimidines efficiently .

Industrial Production Methods: Industrial production of this compound typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained efficiently.

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyrimidine,2-[1,1-biphenyl]-4-yl-3-nitroso- involves its interaction with specific molecular targets and pathways. For example, studies have shown that certain imidazo[1,2-a]pyrimidine derivatives can disrupt mitochondrial functions, leading to mitochondrial fragmentation . This suggests that the compound may exert its effects by interfering with cellular energy production and metabolism.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to imidazo[1,2-a]pyrimidine,2-[1,1-biphenyl]-4-yl-3-nitroso- include imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine . These compounds share the imidazo[1,2-a] core structure but differ in their specific functional groups and substituents.

Uniqueness: The uniqueness of imidazo[1,2-a]pyrimidine,2-[1,1-biphenyl]-4-yl-3-nitroso- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

64656-08-2

Molecular Formula

C18H12N4O

Molecular Weight

300.3 g/mol

IUPAC Name

3-nitroso-2-(4-phenylphenyl)imidazo[1,2-a]pyrimidine

InChI

InChI=1S/C18H12N4O/c23-21-17-16(20-18-19-11-4-12-22(17)18)15-9-7-14(8-10-15)13-5-2-1-3-6-13/h1-12H

InChI Key

UDOLSHYVAMEMAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N4C=CC=NC4=N3)N=O

Origin of Product

United States

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